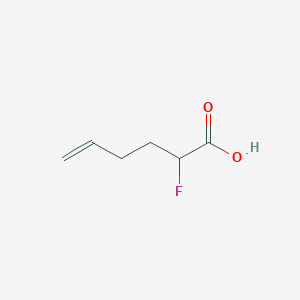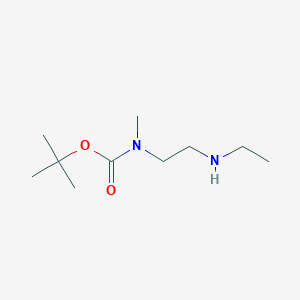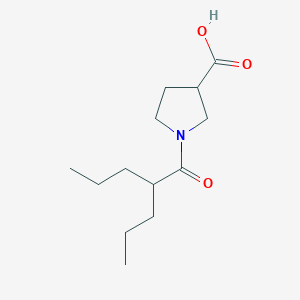![molecular formula C7H11NO2 B1472281 2-Azabicyclo[2.2.1]heptane-7-carboxylic acid CAS No. 1458185-77-7](/img/structure/B1472281.png)
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid
Übersicht
Beschreibung
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid (2-ABCH) is an organic compound with a molecular formula of C7H13NO2. It is a bicyclic compound that is composed of two seven-membered rings connected by a single bond. 2-ABCH is a versatile compound that has a wide range of applications in scientific research and laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Synthesis of Enantiopure Analogues
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid is used in the synthesis of enantiopure analogues of 3-hydroxyproline. These novel restricted analogues are obtained through a synthesis process involving the Diels–Alder reaction and base-promoted internal nucleophilic displacement (Avenoza et al., 2002).
Synthesis of Rigid Non-Chiral Analogues
This compound plays a role in synthesizing non-chiral, rigid 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, an analogue of 2-aminoadipic acid. The process involves a six-step synthesis from dimethyl-meso-2,5-dibromohexanedioate (Kubyshkin et al., 2007).
Synthesis of Glutamic Acid Analogue
The compound is used to synthesize a glutamic acid analogue. This synthesis is significant for its use of L-serine and involves a transannular alkylation step to form the [2.2.1] ring system, leading to the production of a protected glutamate analogue (Hart & Rapoport, 1999).
Formation of Ordered Secondary Structures
In research, homo-thiopeptides of bicyclic 7-azabicyclo[2.2.1]heptane-2-endo-carboxylic acid (Ah2c), a mimic of β-proline, are synthesized. These homo-thiopeptides are known for their preference for ordered secondary structures with trans-thioamide bonds (Otani et al., 2012).
Asymmetric Synthesis in Aqueous Solution
The compound is utilized in the asymmetric synthesis of methyl and ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates through Aza-Diels-Alder reactions in aqueous solutions. This process is crucial for forming heterodienophiles and cycloadducts (Waldmann & Braun, 1991).
Constrained Beta-Proline Analogues in Organocatalytic Aldol Reactions
This compound is prepared in enantiopure form to study its catalytic potential in direct aldol reactions, demonstrating selectivity and providing insights into the reaction's enantioselectivity (Armstrong et al., 2009).
Versatility in Synthetic Chemistry
The compound's versatility is highlighted in the synthesis of various bridgehead 1-substituted-7-azabicyclo[2.2.1]heptane derivatives, including halogen derivatives, through bridgehead radical reactions. This demonstrates the potential of the compound in creating novel derivatives (Avenoza et al., 2002).
Eigenschaften
IUPAC Name |
2-azabicyclo[2.2.1]heptane-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(10)6-4-1-2-5(6)8-3-4/h4-6,8H,1-3H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SULXPXJOORYEFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[2.2.1]heptane-7-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-(3-(trifluoromethyl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetic acid](/img/structure/B1472205.png)







